2'-Ethylpropiophenone CAS number and molecular formula
2'-Ethylpropiophenone CAS number and molecular formula
An In-Depth Technical Guide to 2'-Ethylpropiophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2'-Ethylpropiophenone, intended for researchers, scientists, and professionals in drug development. It delves into the compound's core characteristics, synthesis, analytical methodologies, and applications, with a focus on practical, field-proven insights.
Core Compound Identification and Properties
2'-Ethylpropiophenone, with the IUPAC name 1-(2-ethylphenyl)propan-1-one, is an aromatic ketone. Its chemical structure features a propiophenone core with an ethyl group substituted at the ortho-position of the phenyl ring. This seemingly simple structural modification has significant implications for its chemical reactivity and utility in synthesis, distinguishing it from its isomers, 3'- and 4'-ethylpropiophenone.
Key Identifiers and Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 16819-79-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | Data not widely available; estimated to be similar to its isomer, 4'-ethylpropiophenone (241-248°C) | [5][6] |
| Solubility | Insoluble in water; miscible with organic solvents like ethanol and ether. | [5][7] |
Synthesis of 2'-Ethylpropiophenone: A Mechanistic Approach
The most common and industrially scalable method for synthesizing 2'-Ethylpropiophenone is through the Friedel-Crafts acylation of ethylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Reaction Principle: The reaction involves the acylation of ethylbenzene using propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the propanoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of ethylbenzene. The ortho-position is one of the sites of substitution due to the ortho-, para-directing nature of the ethyl group.
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a self-validating framework for the synthesis of 2'-Ethylpropiophenone.
Materials:
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Ethylbenzene
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
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Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
Procedure:
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Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
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Formation of Acylium Ion: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension. The formation of the acylium ion-AlCl₃ complex will be observed.
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Electrophilic Aromatic Substitution: To this mixture, add ethylbenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 2'-Ethylpropiophenone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for 2'-Ethylpropiophenone.
Analytical Characterization
Accurate characterization of 2'-Ethylpropiophenone is crucial for its use in research and as a reference standard. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data Summary:
| Technique | Key Data Points and Interpretation | Source(s) |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Propiophenone methylene quartet (~2.86 ppm), Ethyl group methylene quartet (~2.81 ppm), Propiophenone methyl triplet (~1.20 ppm), Ethyl group methyl triplet (~1.17 ppm). | [8] |
| ¹³C NMR | Carbonyl carbon (~200-205 ppm), Aromatic carbons (~125-145 ppm), Methylene and methyl carbons in the aliphatic region. | [8] |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aliphatic C-H stretches (~2850-3000 cm⁻¹). | [8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns include the loss of the ethyl group (m/z = 133) and the propyl group. | [1][8] |
Standard Analytical Workflow
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. A non-polar capillary column is typically used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups, particularly the carbonyl group.
Applications in Research and Drug Development
2'-Ethylpropiophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate and reference material in the pharmaceutical industry.
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Intermediate in Organic Synthesis: Its structure is a valuable scaffold for building more complex molecules. The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, alkenes), and the aromatic ring can undergo further substitution reactions.[9]
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Pharmaceutical Reference Standard: 2'-Ethylpropiophenone is a known impurity or starting material in the synthesis of several pharmaceutical compounds.[2][7] Its availability as a well-characterized reference standard is essential for:
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Impurity Profiling: Quantifying its presence in final drug products to ensure they meet regulatory standards.
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Process Development: Monitoring and optimizing synthetic routes to minimize its formation as an impurity.
-
-
Precursor for Bioactive Molecules: Derivatives of propiophenone have been investigated for a range of biological activities, including as analgesics and anti-inflammatory agents.[9] 2'-Ethylpropiophenone can serve as a starting material in the discovery phase for such compounds.
Logical Relationship of Applications
Caption: Applications of 2'-Ethylpropiophenone in synthesis and pharma.
Safety, Handling, and Storage
While a specific, comprehensive toxicology profile for 2'-Ethylpropiophenone is not extensively documented, its safety precautions can be inferred from data on related propiophenones.
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General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause eye irritation. It is a combustible liquid.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear nitrile or other suitable protective gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
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Conclusion
2'-Ethylpropiophenone is a valuable chemical entity with significant applications in organic synthesis and the pharmaceutical industry. Its role as a key intermediate and a well-characterized reference standard underscores the importance of understanding its synthesis, analytical profile, and handling requirements. This guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely utilize this compound in their work.
References
-
PubChem. 2'-Ethylpropiophenone. National Center for Biotechnology Information. [Link]
-
Wikipedia. Propiophenone.[Link]
-
SpectraBase. 2'-Ethylpropiophenone. Wiley-VCH. [Link]
-
Protheragen. 1-(2-Ethylphenyl)Propan-1-One.[Link]
-
ChemBK. 4-Ethylpropiophenone.[Link]
- European Patent Office.Propiophenone derivatives and process for preparing the same.
-
PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
Sources
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